molecular formula C7H6BrN3 B2563284 1-Azido-2-bromo-3-methylbenzene CAS No. 1539475-66-5

1-Azido-2-bromo-3-methylbenzene

Cat. No.: B2563284
CAS No.: 1539475-66-5
M. Wt: 212.05
InChI Key: NRTKZPMTQAGQCJ-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-3-methylbenzene is an aromatic azide compound characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 3-methylbenzene (toluene) followed by the introduction of the azido group. The bromination is carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The azido group is then introduced using sodium azide (NaN₃) under suitable conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-bromo-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-3-methylbenzene involves its reactivity towards various nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The bromine atom can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are catalyzed by transition metals such as copper and palladium, which activate the azido and bromo groups, respectively .

Comparison with Similar Compounds

Uniqueness: 1-Azido-2-bromo-3-methylbenzene is unique due to the presence of both an azido group and a bromine atom on a methyl-substituted benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

1-azido-2-bromo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-6(7(5)8)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTKZPMTQAGQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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